1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aminophenyl group.
Preparation Methods
The synthesis of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl and aminophenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C12H10F3N3O |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
1-[2-(4-aminophenyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C12H10F3N3O/c1-7(19)10-6-11(12(13,14)15)17-18(10)9-4-2-8(16)3-5-9/h2-6H,16H2,1H3 |
InChI Key |
DKUNJVWZORFTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.